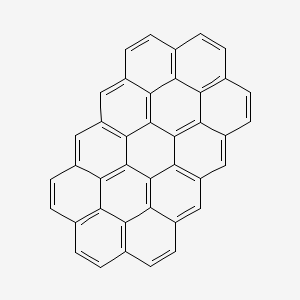

Circumanthracene

Description

Structure

3D Structure

Properties

Molecular Formula |

C40H16 |

|---|---|

Molecular Weight |

496.6 g/mol |

IUPAC Name |

tridecacyclo[22.14.2.03,36.05,34.08,33.011,32.014,31.016,29.018,27.021,26.025,38.028,37.030,35]tetraconta-1,3(36),4,6,8(33),9,11(32),12,14,16(29),17,19,21(26),22,24,27,30,34,37,39-icosaene |

InChI |

InChI=1S/C40H16/c1-2-18-6-10-22-14-26-16-24-12-8-20-4-3-19-7-11-23-15-25-13-21-9-5-17(1)27-28(18)32(22)38-36(26)40-34(24)30(20)29(19)33(23)39(40)35(25)37(38)31(21)27/h1-16H |

InChI Key |

WEDMWEAVHLDAAH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C4=C1C=CC5=CC6=C7C(=C54)C8=C3C(=CC9=C8C1=C3C(=C9)C=CC4=C3C3=C(C=C4)C=CC(=C6)C3=C71)C=C2 |

Origin of Product |

United States |

Electronic Structure and Aromaticity in Circumanthracene Systems

Theoretical and Computational Approaches for Electronic Structure Elucidation

Computational chemistry plays a crucial role in unraveling the electronic structure of complex molecules like circumanthracene. Various theoretical approaches are employed to model its ground and excited states, providing insights that complement experimental observations.

Density Functional Theory (DFT) Applications in Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules. researchgate.netnih.govresearch-nexus.net DFT calculations have been extensively applied to this compound to determine its ground state electronic configuration, energy gap, and charge distribution. Studies using DFT, often with various functionals like B3LYP, wB97XD, and BPBE, and basis sets such as cc-pVDZ, have provided valuable information on the electronic properties of this compound. researchgate.netnih.gov For instance, DFT calculations have shown that undoped this compound is a semiconducting material with a calculated energy gap of 2.135 eV using the B3LYP method. researchgate.netnih.gov Doping with fluorine atoms, either partially or totally, has been shown by DFT calculations to significantly reduce the energy gap, favoring its electronic properties for applications like organic solar cells. researchgate.netnih.gov DFT calculations have also been used to investigate the effect of perfluorination on properties such as hole and electron reorganization energies, ionization energies, electron affinities, and nonlinear optical properties. researchgate.netnih.gov

Ab Initio Methods for Electronic Structure Calculations

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are also employed to calculate the electronic structure of this compound. These methods, including Hartree-Fock (HF) based approaches, provide a more rigorous treatment of electron correlation, although they can be computationally more demanding than DFT for larger systems. Ab initio calculations, often in conjunction with DFT, have been used to study the electronic properties of this compound and its derivatives. nih.govresearchgate.netnih.govresearchgate.net For example, HF calculations have been used alongside DFT to rationalize the open-shell character observed in some related nanographenes. sci-hub.se

Aromaticity and Electronic Delocalization Characteristics

The aromaticity of a molecule is a key indicator of its stability and electronic behavior, related to the delocalization of π-electrons. This compound's aromaticity and the nature of its electronic delocalization have been subjects of detailed investigation.

Assessment of Global Aromaticity versus Local Aromaticity

Aromaticity in polycyclic hydrocarbons can be described as either global, involving delocalization over the entire molecule, or local, where specific rings or regions exhibit aromatic character. Studies comparing this compound with other circumacenes, such as circumtetracene, have revealed differences in their aromatic nature. DFT calculations and experimental data indicate that this compound exhibits a closed-shell global aromatic character. researchgate.netnih.govdntb.gov.uadntb.gov.uaresearchgate.netresearchgate.net In contrast, larger circumacenes like circumtetracene and circumpentacene tend to display dominant local aromaticity with π-electrons localized in individual aromatic sextet rings, coupled with an open-shell diradical character. researchgate.netnih.govresearchgate.netcolab.ws This suggests a transition in electronic structure from closed-shell global aromaticity to singlet open-shell local aromaticity with increasing π-extension in the circumacene series. researchgate.netnih.govdntb.gov.uaresearchgate.net

Characterization of Open-Shell Singlet Diradical Nature

While this compound is primarily characterized as having a closed-shell global aromatic character, the concept of open-shell singlet diradical character is relevant when considering related larger circumacenes and the potential for such character to emerge with structural modifications or in excited states. An open-shell singlet state occurs when a molecule has two unpaired electrons with opposite spins in different orbitals, resulting in a total spin of zero. chem8.orgreddit.com This is distinct from a closed-shell singlet where all electrons are paired in occupied orbitals. chem8.org

Studies on larger circumacenes like circumpentacene have shown a unique open-shell diradical character attributed to extended zigzag edges. nih.govresearchgate.netcolab.ws These molecules exhibit a moderate diradical character index (y0) and a small singlet-triplet energy gap. nih.govresearchgate.netcolab.ws Although this compound itself is described as closed-shell global aromatic, understanding the factors that lead to open-shell singlet diradical character in related structures provides context for its electronic behavior and potential for modifications that could induce such character. researchgate.netnih.govdntb.gov.uaresearchgate.net

Analysis of π-Electron Currents and Clar Structures

This compound exhibits a closed-shell global aromatic character. researchgate.netnih.govresearchgate.net This contrasts with circumtetracene, which shows dominant local aromaticity and a small open-shell diradical character. researchgate.netnih.govresearchgate.net Generally, polycyclic aromatic hydrocarbons (PAHs) with more Clar's sextets are expected to exhibit higher stability. researchgate.net Clar's bonding model suggests that π-electrons are delocalized within individual aromatic sextet rings, contributing to local aromaticity. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap Studies

This compound and its derivatives are characterized by narrow energy gaps. researchgate.netnih.govresearchgate.net The electronic properties of this compound have been investigated using both experimental techniques and theoretical calculations, including Density Functional Theory (DFT). researchgate.netnih.govnih.govresearchgate.net The HOMO-LUMO gap is a key design parameter for the performance of this compound in electronic applications. nih.gov

Methodologies for Tuning the HOMO-LUMO Gap via Structural Modification and Doping

The energy gap of this compound can be tuned through structural modification and doping. sci-hub.se Doping the this compound molecule with fluorine atoms, either partially or totally, has been shown to significantly reduce its energy gap. nih.govresearchgate.netresearchgate.net This reduction in the energy gap favors the electronic properties of these molecules, making them suitable for applications such as organic solar cells. nih.govresearchgate.netresearchgate.net For example, DFT calculations using the B3LYP method show that the undoped C40H16 molecule has an energy gap of 2.135 eV, while fluorine-doped derivatives like C40F16 and C40H10F6 have energy gaps of 2.020 eV and 2.081 eV, respectively. nih.govresearchgate.netresearchgate.net These values are below 3 eV, which is favorable for electronic applications. nih.govresearchgate.net

Here is a table summarizing the energy gaps for undoped and fluorine-doped this compound:

| Compound | Formula | Energy Gap (eV) (DFT/B3LYP) |

| This compound | C40H16 | 2.135 |

| Fluorinated this compound | C40F16 | 2.020 |

| Partially Fluorinated this compound | C40H10F6 | 2.081 |

Rational bottom-up synthesis protocols allow for tuning energy gaps through molecular size, edge structures, or the incorporation of heteroatoms. sci-hub.se

Influence of Edge Topology (Zigzag vs. Armchair) on Electronic Band Structure

The electronic properties of graphene nanostructures, including PAHs like this compound, are critically dependent on their topological structures, especially the presence of dominant zigzag edges. nih.gov Zigzag edges are known to provide edge-localized states with non-bonding molecular orbitals near the Fermi energy, which can lead to significant changes in optical and electronic properties. wikipedia.orgresearchgate.net Theoretical calculations predict that zigzag graphene nanoribbons (GNRs) can be metallic, while armchair GNRs can be either metallic or semiconducting depending on their width. wikipedia.org However, DFT calculations suggest that armchair nanoribbons are semiconducting with an energy gap that scales inversely with width. wikipedia.org Experiments have also shown that energy gaps increase with decreasing GNR width. wikipedia.org Predominantly zigzag-edge GNRs exhibit a smaller energy gap compared to predominantly armchair-edge ribbons of similar width. researchgate.net The band structure of this compound has been calculated using methods like the tight-binding band approximation. oup.comoup.com The anisotropy of the band structure in this compound is considerably different from that of anthracene (B1667546), which may be related to differences in their crystal geometry and molecular structure. oup.com

Charge Transfer and Transport Properties Investigation

This compound and its derivatives show promising charge transport properties. nih.govresearchgate.netresearchgate.net The charge hopping process in organic crystals is mainly influenced by the charge transfer integral and reorganization energy. aip.org

Quantification of Hole and Electron Reorganization Energies

The perfluorination effect on the this compound molecule increases both hole and electron reorganization energies. nih.govresearchgate.netresearchgate.net Low reorganization energy is associated with a high charge transfer rate and thus high charge mobility. researchgate.net Undoped C40H16 has the smallest hole reorganization energy compared to its fluorine-doped derivatives (C40F16 and C40H10F6), suggesting it is a good material for charge transfer with potentially high charge mobility. researchgate.net The internal reorganization energy can be calculated using methods like the adiabatic potential method or the orbital vibronic coupling (OVC) method. nih.gov A lower reorganization energy has also been observed in systems with higher molecular symmetry and/or more delocalized molecular orbitals. nih.gov

Determination of Vertical and Adiabatic Electron Affinities and Ionization Energies

The perfluorination of this compound increases the vertical and adiabatic electron affinities and ionization energies. nih.govresearchgate.netresearchgate.net Electron affinities and ionization potentials of PAHs are often calculated using DFT. lupinepublishers.com The electron affinity is the threshold energy for the detachment of an electron from an anion. aanda.org For PAHs, electron affinities generally remain below 2 eV. aanda.org The ionization energy of PAHs can be significantly lowered in environments like water ice. researchgate.net

Here is a table presenting calculated electron affinity and energy gap values for members of the circumacene family, including this compound:

| Chemical Formula | IUPAC Name | Electron Affinity (eV) | Energy Gap (eV) |

| C24H12 | Coronene (B32277) | 0.96 | 3.42 |

| C32H14 | Ovalene | 1.55 | 2.69 |

| C40H16 | This compound | 1.91 | 2.03 |

| C48H18 | Circumtetracene | 2.17 | 1.54 |

| C56H20 | Circumpentacene | 2.37 | 1.18 |

*Data derived from theoretical calculations using Gaussian 09 software. hrpub.org

Theoretical Prediction of Charge Carrier Mobilitynih.gov

Theoretical studies have explored the potential of this compound and its derivatives as organic semiconductors, particularly focusing on predicting their charge carrier mobility. Charge carrier mobility, a key parameter for organic electronic devices, describes how quickly charge carriers (electrons and holes) move through a material under an electric field. mdpi.com

Computational methods, such as Density Functional Theory (DFT) combined with Marcus theory or other charge transport models, are employed to estimate charge transfer rates and, subsequently, charge mobility in organic semiconductors. researchgate.netnanomatch.de These calculations often consider factors like molecular reorganization energies, electronic coupling between molecules, and the effects of molecular packing and temperature. researchgate.netnih.govuq.edu.auaps.org

Research findings from theoretical predictions indicate that this compound and its modified structures, such as perfluorinated derivatives, exhibit promising charge transport properties. For instance, computational studies have investigated the effects of perfluorination on the charge-transport properties of circumacenes, including this compound. researchgate.netnih.govresearchgate.net These studies suggest that perfluorination can influence charge-transfer rates and relative charge mobility values. researchgate.net

Theoretical calculations have also focused on the reorganization energies for hole and electron transport in this compound and its fluorinated derivatives. nih.govresearchgate.net Low reorganization energies are generally indicative of efficient charge transport. The values obtained from these theoretical studies suggest that these materials possess promising transport characteristics. nih.govresearchgate.net

The theoretical prediction of charge carrier mobility in this compound systems often involves calculating key molecular properties using DFT. researchgate.netnih.govresearchgate.net These properties are then used within theoretical frameworks, such as Marcus theory, to estimate charge transfer rates in the high-temperature regime. researchgate.net Relative charge mobility values, often compared to reference materials like pentacene, can also be estimated. researchgate.net

Detailed research findings from theoretical predictions highlight the influence of structural modifications, such as the introduction of fluorine atoms, on the electronic structure and charge transport parameters of this compound. nih.govresearchgate.net These computational insights are valuable for guiding the design of new organic semiconductor materials with tailored charge transport properties for applications in organic electronics. nih.govresearchgate.netmdpi.com

Advanced Spectroscopic and Diffraction Characterization of Circumanthracene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Local Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a vital technique for the structural characterization of organic molecules, including complex PAHs like circumanthracene (C40H16). nih.govua.eshelmholtz-berlin.de By analyzing the chemical shifts and coupling patterns of atomic nuclei (primarily 1H and 13C), researchers can deduce the connectivity of atoms and gain information about their local electronic environments. ua.eshelmholtz-berlin.de

NMR analysis is a standard method for confirming the successful synthesis and structural identity of this compound and its derivatives. ua.eshelmholtz-berlin.de For instance, studies on related extended aromatic systems have shown that 1H NMR spectra display well-resolved peaks that can be assigned using two-dimensional NMR techniques, providing detailed information about the proton environments. acs.org The chemical shifts in these molecules are particularly sensitive to the anisotropic magnetic fields generated by the extended π-electron system. researchgate.net Observing sharp peaks in 1H NMR spectra at room temperature can also provide an indication of the compound's chemical stability. acs.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) plays a critical role in determining the precise molecular mass of this compound and investigating its fragmentation pathways. nih.govua.eshelmholtz-berlin.de This technique is particularly valuable for verifying the elemental composition and confirming the formation of the target molecule during synthesis. ua.eshelmholtz-berlin.de

Laser desorption/ionization time-of-flight mass spectrometry (LDI-TOF MS) is a technique suitable for the characterization of large PAHs, especially those with limited solubility. capes.gov.br Mass spectrometry, in conjunction with NMR and electron paramagnetic spectroscopy (EPR), has been employed in the characterization of novel this compound derivatives. sci-hub.se The mass spectrum provides a direct measurement of the molecular weight, which should correspond to the calculated mass for C40H16, which is approximately 496.125201 Da. chemspider.com Analysis of the fragmentation pattern can offer further structural information by revealing the masses of stable fragment ions. Photoionization efficiency curves measured using time-of-flight mass spectrometry have also been used to study the ionization of PAHs. osti.gov

X-ray Diffraction (XRD) Analysis for Solid-State Molecular and Crystal Structures

X-ray Diffraction (XRD) is indispensable for determining the three-dimensional arrangement of atoms in the solid state, providing detailed information about the molecular structure, bond lengths, bond angles, and crystal packing. nih.govwikipedia.orgua.eshelmholtz-berlin.de For this compound, obtaining high-quality single crystals for XRD analysis is crucial for a definitive structural determination. bohrium.com

While this compound was known previously, more recent research has highlighted the importance of crystal X-ray diffraction for its detailed structural study. bohrium.com XRD analysis of complex PAHs allows for the visualization of the precise molecular geometry and how molecules arrange themselves in the crystal lattice. bohrium.com This solid-state structure significantly influences the material's bulk properties, which are relevant for applications in organic electronics. bohrium.com The crystal structure of related nanographenes has also been successfully determined using X-ray diffraction. researchgate.net

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy techniques are fundamental for probing the electronic structure and optical properties of this compound. These methods provide insights into its light-matter interactions, including absorption and potential luminescence.

UV-Vis-NIR Spectroscopy for Optical Transitions and Energy Gaps

UV-Vis-NIR spectroscopy measures the absorption or transmission of light across the ultraviolet, visible, and near-infrared regions of the electromagnetic spectrum. researchgate.netcapes.gov.brnih.govchemspider.comscispace.comsemanticscholar.orgprocess-insights.com For extended π-conjugated systems like this compound, UV-Vis-NIR spectra exhibit characteristic absorption bands arising from electronic transitions between molecular orbitals, particularly π-π* transitions. researchgate.netresearchgate.net

Studies on this compound and related circumacenes have employed UV-Vis-NIR spectroscopy to investigate their electronic properties. researchgate.netresearchgate.net The position of the lowest energy absorption band (λmax) is related to the extent of the conjugated system and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). sci-hub.sethieme-connect.com The onset of the absorption spectrum can be used to estimate the optical energy gap. sci-hub.se For a related peri-tetracene, the optical/electrochemical energy gap was determined to be 1.11 eV based on UV-Vis-NIR and electrochemical measurements. sci-hub.se this compound itself has been described as having a narrow energy gap. researchgate.net

Investigation of Photophysical Phenomena

This subsection delves into the photophysical properties of this compound, such as fluorescence and its quantum yield. These properties are critical for evaluating its potential in applications requiring light emission or energy transfer.

While specific detailed photophysical data for this compound is not extensively provided in the search results, research on related extended PAHs and nanographenes offers relevant context. Photophysical properties, including fluorescence quantum yield and emission maxima, are commonly characterized for such compounds. nih.govbeilstein-journals.orgaub.edu.lb These properties are influenced by the molecular structure and the surrounding environment. nih.govrsc.org For example, the introduction of specific functional groups can impact fluorescence quantum yields and lifetimes. nih.gov The efficiency of photophysical processes is also related to the presence of heavy atoms, which can enhance intersystem crossing. rsc.org

Electrochemical Characterization Techniques

Electrochemical characterization techniques, such as cyclic voltammetry (CV), are essential for studying the redox behavior of this compound. semanticscholar.orgresearchgate.netgamry.comwikipedia.org These techniques provide information about the molecule's ability to undergo oxidation and reduction, which is fundamental to understanding its behavior in electrochemical processes and potential applications in organic electronic devices. gamry.comwikipedia.org

Cyclic voltammetry involves sweeping the potential of a working electrode in a solution containing the analyte and measuring the resulting current. gamry.comwikipedia.org The cyclic voltammogram displays characteristic peaks corresponding to oxidation and reduction events. Analysis of these peaks provides information about the reversibility of the redox processes and allows for the estimation of the energy levels of the frontier molecular orbitals (HOMO and LUMO). sci-hub.segamry.com

Cyclic Voltammetry for Redox Behavior and Electrochemical Gaps

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox properties of molecules, providing information about their oxidation and reduction processes and the associated energy levels. Studies on this compound have revealed its amphoteric redox behavior, indicating that it can undergo both oxidation and reduction. nih.govfishersci.canih.gov This amphoteric nature is a characteristic feature of certain extended π-conjugated systems.

Research findings indicate that this compound possesses narrow electrochemical energy gaps. nih.govfishersci.ca The electrochemical energy gap, often estimated from the onset potentials of the first oxidation and reduction peaks in a cyclic voltammogram, provides an experimental measure of the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A narrow electrochemical gap is typically associated with extended π-delocalization and can be indicative of potential applications in organic electronic materials.

Furthermore, experimental evidence suggests that the dianions of this compound can be generated through chemical reduction. nih.govfishersci.ca These dianionic species exhibit intense absorptions in the near-infrared (NIR) region of the electromagnetic spectrum. nih.govfishersci.ca The ability to form stable charged species like dianions is crucial for understanding the charge transport properties and potential n-type semiconductor behavior of this compound.

While specific numerical values for redox potentials can vary depending on experimental conditions (solvent, electrolyte, reference electrode), the qualitative observation of amphoteric redox behavior and narrow energy gaps is consistently reported. nih.govfishersci.canih.gov Comparisons with related circumacenes, such as circumtetracene, highlight how structural variations influence these electrochemical properties. nih.govfishersci.cafishersci.canih.gov

Based on the reported findings, the electrochemical characteristics of this compound can be summarized as follows:

| Electrochemical Property | Observation | Supporting Evidence |

| Redox Behavior | Amphoteric (Oxidation and Reduction) | nih.govfishersci.canih.gov |

| Electrochemical Gap | Narrow | nih.govfishersci.ca |

| Reduction Product | Forms stable dianions | nih.govfishersci.ca |

| Dianion Absorption | Intense NIR absorption | nih.govfishersci.ca |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Character Detection

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically employed to detect and characterize species with unpaired electrons, such as radicals. For polycyclic aromatic hydrocarbons, the presence of unpaired electrons is often associated with open-shell character.

Studies investigating the electronic structure of this compound have utilized EPR spectroscopy, often in conjunction with theoretical calculations, to assess its radical character. A key finding from these investigations is that this compound exhibits a closed-shell global aromatic character. nih.govfishersci.canih.gov This is in contrast to some related nanographenes and circumacenes, such as circumtetracene or peri-tetracene, which can display open-shell diradical character. nih.govfishersci.cawikipedia.org

The observation of a closed-shell character for this compound suggests that it does not possess significant unpaired electron density in its ground state. Consequently, EPR spectroscopy of pristine, neutral this compound is not expected to show signals indicative of radical species. The absence of a significant EPR signal for the neutral molecule is consistent with its described closed-shell electronic structure. nih.govfishersci.canih.gov While EPR can be used to study radical species formed upon oxidation or reduction, the intrinsic radical character of the neutral this compound molecule is reported to be negligible.

The distinction between closed-shell and open-shell character in PAHs is fundamental to understanding their reactivity and potential applications in fields like spintronics. The closed-shell nature of this compound, as supported by EPR and theoretical studies, positions it differently from open-shell nanographenes. nih.govfishersci.canih.gov

Advanced Research Applications of Circumanthracene and Its Derivatives in Materials Science

Organic Electronics and Optoelectronics

Design Principles for High-Performance Organic Semiconductors

The design of high-performance organic semiconductors based on Circumanthracene involves tailoring their electronic properties through structural modifications, such as doping. The unique structure of this compound provides a versatile platform for developing materials with specific electronic characteristics . Studies have shown that doping this compound with fluorine, for instance, can significantly reduce its energy gap, a crucial factor for enhancing its suitability in semiconductor applications researchgate.netnih.gov. The concept of aromaticity and the modes of annelation in polycyclic molecules are fundamental in guiding the design and synthesis of novel organic materials with desired electronic structures and properties anr.fr.

Integration in Photovoltaic Devices (Organic Solar Cells)

This compound and its derivatives are being explored for their integration into organic solar cells (OSCs) africaresearchconnects.com. Their semiconducting properties facilitate the absorption of light and the transport of charge carriers necessary for photovoltaic energy conversion . Computational studies have investigated the effect of fluorine doping on the electronic properties of this compound, demonstrating that it leads to reduced energy gaps, which are favorable for efficient light absorption and charge transport in solar cells researchgate.netnih.gov. For example, theoretical calculations using the DFT/B3LYP method showed energy gap values of 2.020 eV for C40F16 and 2.081 eV for C40H10F6, both below the 3 eV threshold considered favorable for efficient solar cell performance researchgate.netnih.gov.

| Compound | Energy Gap (eV) (DFT/B3LYP) | Relevance for OSCs |

|---|---|---|

| C40H16 | 2.135 researchgate.netnih.gov | Semiconducting |

| C40F16 | 2.020 researchgate.netnih.gov | Favorable |

| C40H10F6 | 2.081 researchgate.netnih.gov | Favorable |

Development of Photonic Devices exhibiting Nonlinear Optical Properties

The nonlinear optical (NLO) properties of this compound derivatives have been a subject of extensive research, highlighting their potential for applications in photonic devices such as modulators and switches researchgate.netnih.gov. These materials have demonstrated high nonlinear optical responses researchgate.netnih.gov. Calculated values for second-order nonlinear optical susceptibility (βmol) and dipole moment (μ) for fluorinated this compound derivatives (C40F16 and C40H10F6) have been shown to be higher than those of urea, a common reference material for NLO properties, indicating that these materials are promising candidates for the design of optoelectronics and photonics devices researchgate.netnih.gov. The perfluorination effect on this compound has been shown to increase its optoelectronic and nonlinear optical properties researchgate.netnih.gov.

Applications in Organic Field-Effect Transistors (OFETs)

As nanographenes and PAHs with extended π-systems and zigzag edges, this compound and its derivatives are considered potential building units in the field of organic electronics, including applications in organic field-effect transistors (OFETs) unica.itsci-hub.se. While specific detailed research on this compound-based OFETs was not extensively detailed in the provided information, the general properties of these types of molecules, such as tunable energy gaps and charge transport characteristics, are fundamental to OFET operation anr.fr. The exploration of various PAHs, including circumacenes, for optoelectronic device studies underscores the relevance of this compound in this domain acs.org.

Molecular Electronics and Nanobridge Architectures

Circumarenes, including this compound, have been highlighted for their promising properties in molecular electronics researchgate.netarxiv.org. Molecular electronics is an interdisciplinary field that utilizes individual molecules or small ensembles of molecules as active or passive components in electronic circuits arxiv.org.

In the context of nanobridge architectures, a this compound-based dibenzonitrile molecule (CABD) has been employed as a molecular bridge in single-molecule junctions to investigate rectification properties pnas.org. These studies demonstrate the potential of this compound derivatives as components in nanoscale electronic devices pnas.org. The large conjugated structures of molecules like CABD offer small bandgaps, which allow for significant modulation of tunneling current by varying electrode energy levels pnas.org. This research contributes to the understanding of single-molecule electron transport mechanisms and the potential to control electronic functions at the molecular level pnas.org.

| Compound | Application Area | Key Finding/Property |

| This compound and Derivatives | Organic Semiconductors | Tunable electronic characteristics, reduced energy gap (fluorine doping) researchgate.netnih.gov |

| This compound and Derivatives | Organic Solar Cells | Semiconducting nature, favorable energy gaps for efficiency researchgate.netnih.govafricaresearchconnects.com |

| This compound Derivatives | Photonic Devices | High nonlinear optical responses researchgate.netnih.gov |

| This compound and Related PAHs | OFETs, OLEDs | Potential building units in organic electronics unica.itsci-hub.se |

| This compound-based Dibenzonitrile | Molecular Electronics (Nanobridge) | Used as molecular bridge in single-molecule junctions for rectification studies pnas.org |

Spintronics and Investigation of Magnetic Properties in Nanographenes

The field of spintronics aims to utilize the spin of electrons, in addition to their charge, for information processing. Nanographenes, including this compound and its derivatives, are considered promising candidates for spintronic applications due to their electronic structures and potential for exhibiting magnetic properties. dntb.gov.uaresearchgate.nettu-dresden.de

Zigzag-edged nanographenes, particularly n-peri-acenes (n-PAs) with multiple fused linear acenes, have been theoretically predicted to possess open-shell character, which is attractive for molecular spintronics. researchgate.netsci-hub.senih.gov While the synthesis of stable open-shell n-PAs has been challenging due to poor chemical stability, research has explored strategies involving steric protection of zigzag edges. researchgate.netsci-hub.senih.gov this compound, with its full zigzag-edged structure, is relevant in this context. researchgate.netsci-hub.se

Studies investigating the electronic properties of circumacenes, including this compound and circumtetracene, have revealed insights into their magnetic characteristics. Circumtetracene, for instance, exhibits a small open-shell diradical character, while this compound displays a closed-shell global aromatic character. dntb.gov.uaresearchgate.net This difference in electronic structure influences their potential spintronic behavior. The ability to tune the electronic and magnetic properties of nanographenes through structural design and chemical modifications is crucial for their application in spintronic devices. researchgate.netbohrium.com

Supramolecular Assembly and Host-Guest Chemistry

This compound and its derivatives are also explored for their capabilities in supramolecular assembly and host-guest chemistry. Their extended π-systems and rigid planar structures make them suitable building blocks for constructing ordered architectures through non-covalent interactions such as π-π stacking. ufal.br

The self-assembly of large PAHs like hexa-peri-hexabenzocoronene (HBC), a related structure, into columnar structures driven by π-π stacking has been observed. ufal.br This suggests that this compound, with its similar extended aromatic core, can also engage in such interactions, leading to the formation of well-defined supramolecular assemblies. These assemblies can have potential applications in organic electronics and other functional materials.

Formation of Metal-Sandwich Complexes with Transition Metals

A specific area within supramolecular chemistry that involves this compound is the formation of metal-sandwich complexes with transition metals. In these structures, a layer of transition metal atoms is sandwiched between two planar aromatic hydrocarbon molecules. researchgate.netjst.go.jp

Density functional theory studies have investigated the electronic structure and geometry of sandwich structures formed between transition metal atoms, such as palladium, and large pericondensed aromatic hydrocarbons, including this compound. researchgate.netjst.go.jp These studies have explored the coordination preferences of metal atoms and the resulting electronic properties of the complexes. jst.go.jp

Research indicates that in such sandwich structures, transition metal atoms can coordinate to carbon atoms on the circumference of the aromatic molecules. jst.go.jp Motifs for interior metal atoms have also been identified in sandwiches involving larger circumacenes like this compound and circumcoronene. jst.go.jp The ability to form stable metal-sandwich complexes opens possibilities for creating novel materials with unique electronic and magnetic properties derived from the interaction between the PAH and the metal center. researchgate.net

Design of Advanced Materials with Tailored Electronic Characteristics

The unique structure and electronic properties of this compound make it an attractive candidate for the design of advanced materials with tailored electronic characteristics. researchgate.net Its potential applications include organic semiconductors and components in advanced electronic devices.

This compound exhibits a relatively narrow energy gap, which is a key property for semiconducting materials. dntb.gov.uaresearchgate.net Studies have shown that chemical modifications, such as doping with fluorine, can significantly reduce the energy gap of this compound derivatives, enhancing their suitability for applications like organic solar cells. The energy gap values for fluorine-doped derivatives have been reported to be below 3 eV, which is favorable for efficient light absorption and charge transport in photovoltaic devices.

The electronic properties of circumacenes, including this compound, have been systematically investigated using experimental techniques and theoretical calculations. dntb.gov.uaresearchgate.net These studies provide valuable insights into the structure-property relationships within this class of compounds, guiding the design and synthesis of new materials with desired electronic functionalities. researchgate.net The amphoteric redox behavior of this compound also contributes to its potential in electronic applications. dntb.gov.uaresearchgate.net

The ability to control the electronic properties through molecular design and chemical functionalization positions this compound and its derivatives as versatile building blocks for next-generation organic electronics, photonics, and optoelectronics. researchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 12303271 |

| Coronene (B32277) | 9115 |

| Hexa-peri-hexabenzocoronene | 136001 |

| Circumtetracene | Not readily available in search results |

| Circumcoronene | Not readily available in search results |

| Palladium | 23911 |

| Anthracene (B1667546) | 8418 |

| Graphene Nanoribbons | Not applicable (structure type) |

| Transition Metal | Not applicable (class of elements) nih.govscribd.com |

Data Tables

Comparative Studies with Analogous Polycyclic Aromatic Systems

Comparative Analysis with Linear Acenes and Peri-Acenes

Linear acenes, such as anthracene (B1667546) and tetracene, represent the simplest one-dimensional arrangement of fused benzene (B151609) rings. Peri-acenes, like peri-tetracene, can be envisioned as two fused linear acenes, creating a more two-dimensional structure with zigzag edges. Circumanthracene, which can be formed from a Diels-Alder reaction with peri-tetracene, completely encloses the acene core within another layer of benzene rings, resulting in a fully zigzag-edged nanographene. acs.orgsci-hub.senih.govtu-dresden.deresearchgate.net

A key distinction between these classes of compounds lies in their electronic ground state and stability. Longer linear acenes are known for their decreasing stability and tendency to exhibit open-shell diradical character in their ground state. acs.org This reactivity is a significant challenge in their synthesis and isolation. acs.org Peri-acenes with four or more fused rings in a row, such as peri-tetracene, are also predicted to have an open-shell character. acs.orgresearchgate.net For instance, a synthesized derivative of peri-tetracene was found to possess a significant singlet biradical character (y0 = 72%) and a narrow optical/electrochemical energy gap of 1.11 eV. acs.orgsci-hub.senih.govtu-dresden.deresearchgate.net

In contrast, this compound exhibits a closed-shell global aromatic character. researchgate.net This difference in electronic structure is a direct consequence of the molecular topology. The complete peripheral fusion of benzene rings in this compound leads to a more stable, closed-shell configuration compared to the open-shell nature of analogous peri-acenes. researchgate.net This increased stability is a hallmark of the circumacene family. Theoretical studies have shown that while both circumacenes and periacenes see a decrease in their HOMO-LUMO gap with increasing size, the transition to an open-shell antiferromagnetic ground state occurs at a much larger molecular size for circumacenes. ornl.govornl.gov

The electronic and optical properties also differ significantly. As the size of the conjugated system increases from linear acenes to peri-acenes and this compound, there is a general trend of a decreasing HOMO-LUMO gap. This leads to a bathochromic shift (a shift to longer wavelengths) in the absorption spectra. shimadzu.com

| Compound | Class | HOMO-LUMO Gap (eV) | Electronic Character |

|---|---|---|---|

| Anthracene | Linear Acene | 4.68 (Calculated) | Closed-shell |

| Tetracene | Linear Acene | 3.64 (Calculated) | Closed-shell |

| Peri-tetracene derivative | Peri-Acene | 1.11 (Experimental) | Open-shell (biradical) |

| This compound derivative | Circumacene | Not explicitly stated, but described as having a narrow energy gap | Closed-shell |

Comparison with Other Circumacenes (e.g., Circumtetracene, Circumpentacene)

The circumacene series provides an excellent platform to study the systematic evolution of electronic properties as the central acene core is elongated. A direct comparison between a derivative of this compound and a newly synthesized derivative of circumtetracene has revealed a fascinating transition in electronic structure. While the this compound derivative maintains a closed-shell global aromatic character, the circumtetracene derivative exhibits a dominant local aromatic nature with a small open-shell diradical character. researchgate.net This indicates that with the extension of the central acene core from anthracene to tetracene within the circumacene framework, the molecule begins to adopt some of the open-shell characteristics typical of longer acenes. researchgate.net

This trend is expected to continue with circumpentacene, which is predicted to have an even more pronounced open-shell singlet diradical character. researchgate.net This transition from a closed-shell to an open-shell electronic structure upon π-extension is a key finding in the study of circumacenes. researchgate.net

Despite these differences in their ground-state electronic structure, both this compound and circumtetracene derivatives exhibit amphoteric redox behavior, meaning they can be both oxidized and reduced. researchgate.net They also both possess narrow energy gaps. researchgate.net Chemical oxidation and reduction of these molecules can lead to the formation of dications and dianions, respectively, which display intense absorptions in the near-infrared (NIR) region. researchgate.net

| Compound | Electronic Character | Redox Behavior | Energy Gap |

|---|---|---|---|

| This compound derivative | Closed-shell global aromatic | Amphoteric | Narrow |

| Circumtetracene derivative | Open-shell local aromatic (small diradical character) | Amphoteric | Narrow |

| Circumpentacene (predicted) | Open-shell singlet diradical | - | - |

Elucidating the Influence of Molecular Size and Topology on Electronic and Optical Properties

The comparative studies of this compound with other PAHs clearly demonstrate that both molecular size and topology are critical determinants of their electronic and optical properties.

Molecular Size: Within a homologous series like the circumacenes, increasing the molecular size by extending the central acene core leads to a systematic decrease in the HOMO-LUMO gap. researchgate.netresearchgate.net This is a general trend observed in many conjugated systems, as the π-electron delocalization increases, which raises the energy of the HOMO and lowers the energy of the LUMO. shimadzu.com This reduction in the energy gap is directly responsible for the shift of absorption spectra to longer wavelengths. shimadzu.com Furthermore, with increasing size, there is a transition from a closed-shell to an open-shell ground state in the circumacene series. researchgate.net

Molecular Topology: The topology, or the specific arrangement of fused rings, has a dramatic effect on the electronic properties. The "2D" topology of circumacenes, where the acene core is fully surrounded, imparts greater stability compared to the "1D" linear acenes and the partially exposed zigzag edges of peri-acenes. acs.orgresearchgate.net This is evident in the closed-shell nature of this compound versus the open-shell character of peri-tetracene. acs.orgresearchgate.net

First-principles density functional theory calculations have shown that the slight difference in boundary shape between circumacenes and periacenes—the former having an extra benzene ring on each of the two armchair sides—dramatically affects the critical size at which the open-shell antiferromagnetic state becomes the ground state. ornl.gov This highlights the profound influence of subtle topological changes.

In essence, the electronic and optical properties of this compound are a direct consequence of its unique size and topology, which strike a balance between a large, delocalized π-system and a stable, closed-shell electronic configuration. This distinguishes it from its linear and peri-fused counterparts and sets the stage for the emergence of open-shell character in larger circumacenes.

Conclusion and Future Research Perspectives for Circumanthracene Chemistry

Synthesis of Key Research Findings and Contributions

Significant progress has been made in the synthesis of circumanthracene and related nanographenes. Methods such as the Scholl reaction and cycloaddition-cyclodehydrogenation sequences have been instrumental in constructing these complex molecular architectures. rsc.orgacs.org These synthetic advancements have allowed for the preparation of this compound derivatives, including those with modified electronic properties through the incorporation of functional groups like cyano groups. rsc.orgresearchgate.net The development of rational molecular design strategies has been crucial in achieving atomically precise synthesis of these nanostructures, enabling better control over their topological structures and properties. researchgate.netdokumen.pub Key contributions include the synthesis of novel this compound derivatives with full zigzag-edged structures, which are of particular interest due to their unique electronic and magnetic properties. researchgate.netresearchgate.net

Identification of Unresolved Challenges and Open Research Questions

Despite the synthetic progress, challenges remain in the field of this compound chemistry. The synthesis of larger and more complex this compound-based structures with precise control over their size, shape, and edge structure continues to be an area of active research. Stability under ambient conditions, particularly for larger or more reactive derivatives, presents a significant hurdle that needs to be addressed for practical applications. researchgate.netresearchgate.net Developing more efficient, scalable, and environmentally friendly synthetic routes is also an ongoing challenge. Furthermore, a deeper understanding of the structure-property relationships in this compound derivatives is required to fully exploit their potential.

Emerging Trends and Prospective Avenues for Future Research

Future research in this compound chemistry is poised to explore new frontiers, driven by the unique electronic and structural characteristics of these nanographenes. Two key emerging trends are the rational design of novel molecular architectures and the exploration of quantum phenomena within extended this compound frameworks.

Rational Design of Novel this compound-Based Molecular Architectures

The rational design approach, which involves tailoring molecular structures to achieve desired properties, is a promising avenue for future research. This includes designing this compound derivatives with specific functional groups or heteroatoms incorporated into the π-system to tune their electronic, optical, and magnetic properties. researchgate.net The creation of multi-layered or stacked this compound systems through controlled self-assembly is another area with potential for developing novel materials with enhanced functionalities. dokumen.pub Furthermore, the design of curved or three-dimensional this compound structures could lead to materials with unique mechanical and electronic properties. dokumen.pub

Exploration of Quantum Phenomena within Extended this compound Frameworks

Extended nanographene frameworks, including this compound derivatives with zigzag edges, are known to exhibit narrow energy gaps and can possess open-shell character, making them relevant for studying quantum phenomena. acs.orgresearchgate.netresearchgate.net Future research can focus on exploring the spin-polarized edge states in zigzag-edged circumanthracenes and their potential in spintronic devices. researchgate.net Investigating the electronic correlations and many-body effects in these extended π-systems could reveal novel quantum phenomena. The precise synthesis afforded by rational design will be critical in creating well-defined this compound structures necessary for fundamental studies of quantum behavior at the molecular level.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.